molecular formula C19H14N6 B2768917 17-benzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine CAS No. 452927-80-9

17-benzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine

Cat. No.: B2768917
CAS No.: 452927-80-9
M. Wt: 326.363
InChI Key: JHBCZSZYWBZQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine is a complex heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines multiple fused rings, making it an interesting subject for chemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted anilines and aldehydes can be reacted in the presence of catalysts to form the desired heterocyclic framework .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

Mechanism of Action

The mechanism of action of 11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine stands out due to its unique combination of fused rings and its potential to interact with multiple biological targets. This structural complexity allows for a diverse range of chemical modifications, making it a versatile compound for drug development and other scientific research applications.

Properties

IUPAC Name

17-benzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6/c20-17-15-16-19(24-14-9-5-4-8-13(14)23-16)25(18(15)22-11-21-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBCZSZYWBZQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C4=NC5=CC=CC=C5N=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.